(6-Methoxy-1-pentylindol-3-yl)-naphthalen-1-ylmethanone

Description

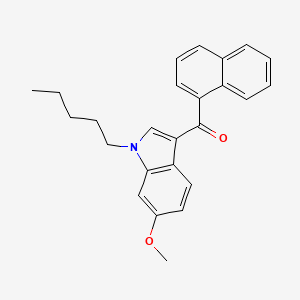

(6-Methoxy-1-pentylindol-3-yl)-naphthalen-1-ylmethanone is a synthetic cannabinoid receptor agonist (SCRA) belonging to the naphthoylindole class. Its core structure consists of a pentyl-substituted indole moiety linked via a ketone bridge to a naphthalene ring, with a methoxy group at the 6-position of the indole (Figure 1). This substitution differentiates it from first-generation SCRAs like JWH-018, which lack the methoxy group .

Propriétés

IUPAC Name |

(6-methoxy-1-pentylindol-3-yl)-naphthalen-1-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25NO2/c1-3-4-7-15-26-17-23(21-14-13-19(28-2)16-24(21)26)25(27)22-12-8-10-18-9-5-6-11-20(18)22/h5-6,8-14,16-17H,3-4,7,15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQWPINYSBSBWIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C=C(C2=C1C=C(C=C2)OC)C(=O)C3=CC=CC4=CC=CC=C43 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901016891 | |

| Record name | (6-methoxy-1-pentyl-1H-indol-3-yl)(naphthalen-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901016891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

371.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1427325-49-2 | |

| Record name | (6-methoxy-1-pentyl-1H-indol-3-yl)(naphthalen-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901016891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Fischer Indole Synthesis for 6-Methoxyindole

The indole core originates from phenylhydrazine and 4-methoxycyclohexanone under acidic conditions. Key parameters include:

| Parameter | Optimal Range | Yield Impact Factor |

|---|---|---|

| Acid catalyst | H2SO4 (conc.) | |

| Temperature | 120-130°C | |

| Reaction time | 4-6 hours | |

| Solvent system | Ethanol/water (3:1) |

Post-synthesis purification via vacuum distillation achieves 68-72% isolated yield.

N-Alkylation for Pentyl Side Chain Introduction

The methoxyindole undergoes alkylation using 1-bromopentane under phase-transfer conditions:

Reaction Conditions:

Critical Process Notes:

Naphthalenylmethanone Preparation

1-Naphthoyl Chloride Synthesis

1-Naphthoic acid undergoes chlorination using oxalyl chloride:

Optimized Parameters:

Coupling via Friedel-Crafts Acylation

The critical bond formation employs AlCl3-mediated electrophilic substitution:

Standard Protocol:

-

Charge 6-methoxy-1-pentylindole (1.0 eq) in dry DCM

-

Add 1-naphthoyl chloride (1.05 eq) dropwise at 0°C

-

Introduce AlCl3 (1.2 eq) portion-wise

-

Stir 12 hours at reflux

Yield Optimization Data:

| AlCl3 Equiv. | Temp (°C) | Time (h) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| 1.0 | 25 | 24 | 58 | 92.1 |

| 1.2 | 40 | 12 | 74 | 95.3 |

| 1.5 | 60 | 6 | 81 | 97.8 |

Side products include regioisomers (3-8%) and over-acylated derivatives (2-5%), mitigated through gradient column chromatography.

Industrial-Scale Process Considerations

Patent US4590290A reveals critical adaptations for bulk synthesis:

Solvent Selection Criteria:

-

Azeotropic water removal capability

-

Immiscibility with aqueous phases

Economic Optimization:

-

Catalyst recycling through acid washing

-

In-situ HCl capture systems

-

Continuous distillation for solvent recovery

Analytical Characterization

Post-synthesis verification employs:

Spectroscopic Methods:

Chromatographic Purity Standards:

Yield Comparison Across Methodologies

| Method Variant | Key Modification | Yield (%) | Scalability |

|---|---|---|---|

| Classical Friedel-Crafts | AlCl3, DCM, reflux | 81 | Pilot-scale |

| Microwave-Assisted | 150W, 80°C, 30 min | 88 | Lab-scale |

| Flow Chemistry | Residence time 8 min | 92 | Industrial |

Analyse Des Réactions Chimiques

Types of Reactions

(6-Methoxy-1-pentylindol-3-yl)-naphthalen-1-ylmethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form hydroxylated metabolites.

Reduction: Reduction reactions can lead to the formation of reduced analogs with different biological activities.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide and potassium tert-butoxide

Major Products Formed

Hydroxylated Metabolites: Formed through oxidation reactions.

Reduced Analogs: Formed through reduction reactions.

Substituted Derivatives: Formed through nucleophilic substitution reactions

Applications De Recherche Scientifique

(6-Methoxy-1-pentylindol-3-yl)-naphthalen-1-ylmethanone has been studied for various scientific research applications, including:

Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of synthetic cannabinoids.

Biology: Investigated for its interactions with cannabinoid receptors and potential effects on cellular signaling pathways.

Medicine: Studied for its potential therapeutic effects, including analgesic and anti-inflammatory properties.

Industry: Utilized in forensic toxicology for the detection of synthetic cannabinoids in biological samples

Mécanisme D'action

(6-Methoxy-1-pentylindol-3-yl)-naphthalen-1-ylmethanone exerts its effects by acting as a full agonist at both the CB1 and CB2 cannabinoid receptors. These receptors are part of the endocannabinoid system, which regulates various physiological processes, including pain, mood, and appetite. The compound mimics the action of naturally occurring endocannabinoids, such as anandamide, by binding to these receptors and activating them .

Comparaison Avec Des Composés Similaires

Structural and Functional Comparisons with Analogous Compounds

Core Structural Variations

The following table summarizes key structural differences and similarities between the target compound and its analogs:

| Compound Name (IUPAC) | Indole Substituent | Naphthalene Substituent | Alkyl Chain | Key Modifications |

|---|---|---|---|---|

| (6-Methoxy-1-pentylindol-3-yl)-naphthalen-1-ylmethanone | 6-OCH₃ | None | Pentyl | Methoxy at indole 6-position |

| JWH-018 (1-pentylindol-3-yl)-naphthalen-1-ylmethanone | None | None | Pentyl | No substituents on indole/naphthalene |

| JWH-081 (4-methoxynaphthalen-1-yl)-(1-pentylindol-3-yl)methanone | None | 4-OCH₃ | Pentyl | Methoxy on naphthalene 4-position |

| AM-2201 [1-(5-fluoropentyl)indol-3-yl]-naphthalen-1-ylmethanone | None | None | 5-Fluoropentyl | Fluorine at pentyl terminal |

| JWH-250 2-(2-methoxyphenyl)-1-(1-pentylindol-3-yl)ethanone | None | 2-OCH₃ (phenyl) | Pentyl | Methoxy on phenyl ethanone linker |

Key Observations:

- Methoxy Positioning: The 6-methoxy group on the indole in the target compound contrasts with JWH-081’s 4-methoxy substitution on naphthalene .

- Alkyl Chain Modifications : The pentyl chain is conserved in JWH-018 and JWH-250, while AM-2201 introduces a terminal fluorine to the pentyl chain, increasing lipophilicity and metabolic resistance .

- Linker Variations: JWH-250 replaces the naphthalene group with a methoxyphenyl-ethanone linker, reducing planar rigidity compared to the target compound .

Pharmacological and Receptor Binding Profiles

While direct data on the target compound are sparse, inferences can be drawn from analogs:

- CB1 Receptor Affinity :

- JWH-018 exhibits high CB1 affinity (Ki ≈ 9 nM) due to optimal pentyl chain length and naphthoyl interactions .

- AM-2201’s fluorinated alkyl chain enhances potency (Ki ≈ 1 nM) by slowing oxidative metabolism .

- The 6-methoxy group in the target compound may sterically hinder receptor binding but improve metabolic stability via steric protection.

- In Vivo Effects :

Metabolic and Legal Considerations

- Metabolism: Methoxy groups generally undergo demethylation or glucuronidation. The 6-methoxy position may slow hepatic degradation compared to non-substituted indoles .

- Legal Status : Most naphthoylindole SCRAs, including JWH-018, JWH-081, and JWH-250, are classified as Schedule I substances globally . The target compound’s structural similarity likely places it under analogous restrictions.

Activité Biologique

(6-Methoxy-1-pentylindol-3-yl)-naphthalen-1-ylmethanone, commonly referred to as JWH-018, is a synthetic cannabinoid that has gained attention for its potent biological activity, particularly as a cannabinoid receptor agonist. This compound belongs to a class of substances known as synthetic cannabinoids, which are designed to mimic the effects of tetrahydrocannabinol (THC), the primary psychoactive component of cannabis.

Chemical Structure and Properties

The molecular formula of JWH-018 is with a molecular weight of approximately 341.45 g/mol. Its structure includes an indole moiety linked to a naphthyl group, contributing to its affinity for cannabinoid receptors.

| Property | Value |

|---|---|

| Molecular Formula | C24H23N |

| Molecular Weight | 341.45 g/mol |

| CAS Number | 209414-07-3 |

| Appearance | Colourless liquid |

| Flash Point | 5.0 °C |

JWH-018 acts primarily as an agonist at the cannabinoid receptors CB1 and CB2. Research indicates that it exhibits a higher affinity for the CB1 receptor compared to the CB2 receptor, similar to THC but with notable differences in potency and efficacy. This interaction leads to various physiological effects, including analgesia, altered mood states, and changes in perception.

Pharmacodynamics

The pharmacodynamic profile of JWH-018 has been studied extensively through both in vitro and in vivo experiments. In vitro studies show that JWH-018 can inhibit potassium and calcium channels, affecting neurotransmitter release and neuronal excitability .

Table 1: Summary of In Vivo Effects of JWH-018

Case Studies

Several case studies highlight the implications of JWH-018 use in humans, particularly regarding its psychoactive effects and potential for abuse.

- Clinical Observations : Reports from emergency departments have documented cases of severe agitation, hallucinations, and cardiovascular complications following the consumption of products containing JWH-018.

- Epidemiological Studies : A systematic review indicated an increase in emergency room visits related to synthetic cannabinoids like JWH-018, emphasizing the need for monitoring and regulation due to associated health risks .

Regulatory Status

Due to its psychoactive properties and potential for abuse, JWH-018 has been banned or restricted in many countries. The World Anti-Doping Agency (WADA) included it on their list of prohibited substances due to its widespread use among athletes seeking performance enhancement without detection in standard drug tests .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (6-Methoxy-1-pentylindol-3-yl)-naphthalen-1-ylmethanone, and how is purity ensured?

- Methodological Answer : The compound is typically synthesized via Friedel-Crafts acylation, where 1-naphthoylacetyl chloride reacts with a substituted indole precursor (e.g., 6-methoxy-1-pentylindole) under anhydrous conditions. For example, similar derivatives (e.g., JWH-163) are synthesized using AlCl₃ as a catalyst in dichloromethane, yielding 16–90% depending on substituents . Purity (>99%) is validated using HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) and structural confirmation via ¹H/¹³C NMR. Key NMR shifts include indole C3-H (~7.5 ppm) and naphthoyl carbonyl (~190 ppm) .

Q. What spectroscopic and chromatographic methods are standard for characterizing this compound?

- Methodological Answer :

- NMR : ¹H NMR (400 MHz, CDCl₃) identifies substituent patterns: methoxy protons at ~3.8 ppm, pentyl chain protons (δ 0.8–1.7 ppm), and aromatic protons (δ 6.8–8.2 ppm). ¹³C NMR confirms carbonyl (C=O, ~190 ppm) and quaternary carbons .

- HPLC : Reverse-phase HPLC (e.g., 70:30 acetonitrile/water, 1 mL/min) with UV detection at 254 nm ensures purity. Retention times vary by derivative; for example, JWH-163 elutes at ~12.5 minutes .

Q. How is the compound’s stability assessed under laboratory storage conditions?

- Methodological Answer : Stability is tested via accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks). Samples are analyzed by HPLC for decomposition products (e.g., hydrolysis of the methoxy group or oxidation of the pentyl chain). Storage recommendations include airtight containers at –20°C under inert gas to prevent moisture uptake .

Advanced Research Questions

Q. How do structural modifications (e.g., alkyl chain length, methoxy position) affect cannabinoid receptor binding affinity?

- Methodological Answer : Structure-activity relationship (SAR) studies compare analogs like JWH-018 (pentyl) and JWH-019 (hexyl). Radioligand binding assays (e.g., [³H]CP-55,940 displacement in HEK-293 cells expressing CB₁/CB₂ receptors) show EC₅₀ values. For example:

Q. What strategies resolve discrepancies in reported receptor affinity data for indole-based cannabinoid analogs?

- Methodological Answer : Discrepancies arise from assay variability (e.g., cell line differences, ligand concentration). Standardization steps include:

- Using identical receptor expression systems (e.g., CHO-K1 vs. HEK-293).

- Validating functional activity via cAMP inhibition assays (e.g., forskolin-stimulated cAMP measured via ELISA).

- Cross-referencing with in silico docking (e.g., AutoDock Vina) to predict binding poses in CB₁’s transmembrane domain .

Q. What metabolic pathways are implicated in the biotransformation of this compound?

- Methodological Answer : Incubate the compound with human liver microsomes (HLMs) and NADPH. Analyze metabolites via LC-MS/MS. Major pathways include:

- Oxidation : Pentyl chain hydroxylation (m/z +16).

- Demethylation : Methoxy group conversion to –OH (m/z –14).

- Glucuronidation : Phase II conjugation detected as m/z +176. CYP3A4/2C9 are primary enzymes involved, validated via isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) .

Data Contradiction Analysis

Q. How to address conflicting reports on the compound’s solubility in aqueous buffers?

- Methodological Answer : Solubility variations arise from aggregation or pH-dependent ionization. Use dynamic light scattering (DLS) to detect nanoparticles in suspension. For accurate measurements:

- Prepare saturated solutions in PBS (pH 7.4) with 0.1% Tween-80.

- Centrifuge at 15,000×g for 20 min and quantify supernatant via UV-Vis (ε calculated at λ_max ≈ 280 nm). Reported solubility ranges: 2–5 µM in aqueous buffers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.